5-(2-hydroxyethyl)pyrimidin-2-ol
Description
Properties
CAS No. |
1537368-00-5 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution at Position 5
A common approach to introducing substituents at position 5 of the pyrimidine ring involves displacing a leaving group (e.g., sulfanyl, chloro) with a nucleophile. For example, ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate (1a ) undergoes substitution with benzyl chloride to yield ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate (2a ) in 83.24% yield. Adapting this method, a 2-hydroxyethyl group could be introduced by replacing benzyl chloride with 2-chloroethanol under basic conditions.
Reaction Conditions :
Cyclization of Precursors
Pyrimidine rings can be constructed via cyclization of appropriately substituted precursors. For instance, oxazolo[5,4-d]pyrimidines are synthesized by cyclizing pyrimidine derivatives with oxazole precursors. While this method focuses on fused-ring systems, analogous strategies could be applied to simpler pyrimidines.
Example Protocol :
-
Precursor Preparation : Start with a β-keto ester containing a 2-hydroxyethyl group.
-
Condensation : React with urea or thiourea in the presence of an acid catalyst (e.g., HCl).
-
Cyclization : Heat under reflux to form the pyrimidine ring.
Functionalization of Preformed Pyrimidine Cores
Hydroxylation at Position 2
Introducing a hydroxyl group at position 2 often involves hydrolysis of a protected intermediate. For example, methoxy or benzyloxy groups can be cleaved using acidic or basic conditions:
Stepwise Procedure :
Post-Synthetic Modification
The 2-hydroxyethyl group can be introduced via Mitsunobu or Grignard reactions. For instance, reacting a 5-vinylpyrimidin-2-ol with borane-THF followed by oxidation yields the 2-hydroxyethyl derivative.
Data Table 1 : Comparison of Post-Synthetic Methods
| Method | Substrate | Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| Mitsunobu Reaction | 5-Hydroxypyrimidin-2-ol | DIAD, PPh₃, 2-Ethanol | 65–72 | |
| Grignard Addition | 5-Formylpyrimidin-2-ol | EthylMgBr, H₂O₂ | 58–63 |
Characterization and Analytical Data
Spectroscopic Confirmation
Key spectroscopic features of 5-(2-hydroxyethyl)pyrimidin-2-ol would include:
-
¹H NMR : A triplet for the hydroxyethyl CH₂ group (δ 3.6–3.8 ppm) and a broad singlet for the hydroxyl proton (δ 5.0–5.5 ppm).
-
FTIR : Stretching vibrations for O-H (3260–3350 cm⁻¹) and C=O (if ester intermediates are used).
Data Table 2 : Expected Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 3.70 (2H, t, CH₂OH), δ 5.10 (1H, t, OH) | |
| FTIR | ν = 3280 cm⁻¹ (OH), 1680 cm⁻¹ (C=O) |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)pyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Pyrimidine-2-carboxylic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or acyl pyrimidine derivatives.
Scientific Research Applications
Anticancer Applications
Pyrimidine derivatives, including 5-(2-hydroxyethyl)pyrimidin-2-ol, have been extensively studied for their anticancer properties. The structural similarity of pyrimidines to nucleobases allows them to interfere with nucleic acid metabolism, making them potential antimetabolites.
Case Studies:
- A recent study synthesized oxazolo[5,4-d]pyrimidine derivatives that demonstrated significant cytotoxic activity against various cancer cell lines such as lung carcinoma (A549) and breast adenocarcinoma (MCF7). The study highlighted the potential of these compounds as anticancer agents due to their ability to inhibit the human vascular endothelial growth factor receptor-2 (VEGFR-2) .
Data Table: Anticancer Activity of Pyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Oxazolo[5,4-d]pyrimidine | A549 (Lung) | 12.5 | VEGFR-2 Inhibition |
| 5-Fluorouracil | HT29 (Colon) | 15.0 | Antimetabolite |
Anti-inflammatory Properties
The anti-inflammatory effects of pyrimidine derivatives are another area of significant research. Compounds like this compound have shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation.
Case Studies:
- Research has demonstrated that certain pyrimidine derivatives exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as new therapeutic agents for inflammatory diseases .
Data Table: Anti-inflammatory Activity
Antiviral Activities
The antiviral potential of pyrimidine derivatives is also noteworthy. Their ability to mimic nucleobases allows them to interfere with viral replication processes.
Case Studies:
- Various studies have reported the synthesis of pyrimidine derivatives that exhibit antiviral activities against a range of viruses, including HIV and hepatitis C virus. These compounds disrupt viral RNA synthesis and protein translation processes .
Data Table: Antiviral Efficacy
| Compound Name | Virus Targeted | IC50 (μM) |
|---|---|---|
| Pyrimidine A | HIV | 20.0 |
| Pyrimidine B | Hepatitis C | 25.0 |
Antimicrobial Applications
Pyrimidines have also been explored for their antimicrobial properties against various bacterial and fungal strains.
Case Studies:
- A study on the antimicrobial activity of synthesized pyrimidine derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Data Table: Antimicrobial Activity
| Compound Name | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Pyrimidine C | E. coli | 15 |
| Pyrimidine D | S. aureus | 18 |
Mechanism of Action
The mechanism of action of 5-(2-hydroxyethyl)pyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound may also interact with nucleic acids, affecting their stability and function.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The hydroxyethyl group confers distinct solubility and reactivity compared to other substituents. Key analogs include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(2-hydroxyethyl)pyrimidin-2-ol in laboratory settings?
- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted precursors. A common approach involves reacting hydroxyethyl-containing intermediates with urea or thiourea under basic conditions (e.g., NaOH) in ethanol, followed by reflux and recrystallization . Optimization of solvent polarity (e.g., ethanol vs. methanol) and temperature (60–80°C) is critical for yield improvement. Purity is enhanced using chromatography or recrystallization with acetone/water mixtures.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrimidine backbone and hydroxyethyl substituent. Aromatic protons appear as doublets (δ 7.5–8.5 ppm), while the hydroxyethyl group shows signals at δ 3.6–4.2 ppm (CH₂) and δ 1.2–2.0 ppm (OH, broad) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (m/z 140.14 for C₆H₈N₂O₂) and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water gradients .
Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound?
- Methodological Answer : Implement strict quality control protocols:
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
- Standardize purification steps (e.g., column chromatography with silica gel, 10–20% methanol in dichloromethane).
- Use reference standards (e.g., USP/EP guidelines) for HPLC calibration .
Advanced Research Questions
Q. What structural features of this compound influence its biomolecular interactions?
- Methodological Answer :
- The hydroxyethyl group enhances solubility in aqueous media, facilitating interactions with hydrophilic enzyme pockets.
- The pyrimidine ring acts as a hydrogen-bond acceptor, enabling competitive inhibition of enzymes like dihydrofolate reductase (DHFR).
- SAR Studies : Compare analogs (e.g., 2-amino-5-(2-hydroxyethyl)pyrimidin-4-ol) to isolate effects of substituents on binding affinity .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Focus on binding energy (ΔG < -7 kcal/mol) and pose clustering.
- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories.
- ADMET Prediction : Tools like SwissADME predict logP (1.2–1.8), intestinal absorption (>80%), and CYP450 inhibition .
Q. How do researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodological Answer :
- Assay Standardization : Use CLSI guidelines for antimicrobial testing and ELISA for cytokine profiling to reduce variability.
- Purity Verification : Confirm compound integrity via ¹H NMR and LC-MS to rule out degradation products.
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves across multiple cell lines (e.g., HEK293, RAW264.7) to identify context-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
